7-Bromoimidazo[1,2-a]pyridin-2-ol
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Overview
Description
7-Bromoimidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 7th position and a hydroxyl group at the 2nd position. This compound is part of the broader class of imidazo[1,2-a]pyridines, which are known for their significant biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridin-2-ol typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and mild reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and their oxidized or reduced derivatives .
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit key enzymes involved in the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar fused ring structure but without the bromine and hydroxyl substituents.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
Uniqueness: 7-Bromoimidazo[1,2-a]pyridin-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-10-4-7(11)9-6(10)3-5/h1-4,11H |
InChI Key |
IQDMFSGSFHGCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)O |
Origin of Product |
United States |
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